7,8-Dihydroindolizin-5(6H)-one
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Overview
Description
“7,8-Dihydroindolizin-5(6H)-one” is a chemical compound that has been the subject of various research studies . It is a derivative of indolizine, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of a Baylis-Hillman additive product with 1,3-cyclohexanedione or its derivatives in an organic solvent or under solvent-free conditions . The reaction is catalyzed by a base and occurs at temperatures between 0 to 100°C . Another method involves a copper-catalyzed [3+2] annulation of O-acyl ketoximes with 2-aryl malonates .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves several functional groups. The exact structure would depend on the specific synthesis method and the starting materials used .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps. These include the reaction of a Baylis-Hillman additive product with 1,3-cyclohexanedione or its derivatives, followed by the addition of ammonium acetate or aqueous ammonia . Another method involves a copper-catalyzed [3+2] annulation of O-acyl ketoximes with 2-aryl malonates .Scientific Research Applications
Synthesis of Novel Derivatives
- 7,8-Dihydroindolizin-5(6H)-one derivatives have been synthesized for various scientific applications. For example, 1,2,3-triazole and 1H-1,2,3-benzotriazole-substituted derivatives were synthesized using a selective process, indicating potential in medicinal chemistry and material science (Huang et al., 2019).
Application in Cytotoxicity Studies
- This compound has been used in the synthesis of novel proligands and their copper(ii) complexes, showing strong cytotoxic activity against human colon adenocarcinoma cells, suggesting its relevance in cancer research (Bacher et al., 2019).
Development of Novel Scaffolds
- The compound has facilitated the development of novel scaffolds in medicinal chemistry. For instance, its use in synthesizing spiro[cyclopropane-indolizine] derivatives showcases its versatility in creating new chemical structures (Liu et al., 2013).
Use in Tandem Reactions
- It's a key component in transition metal-free tandem reactions, contributing to the synthesis of fused pyrrole scaffolds, which highlights its utility in green chemistry (Yang et al., 2013).
Role in Synthesizing Energetic Materials
- It has been used in synthesizing energetic materials with targeted properties, demonstrating its potential in material science and engineering (Zhang et al., 2019).
properties
IUPAC Name |
7,8-dihydro-6H-indolizin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h2,4,6H,1,3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCXXQYVUFIDAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CN2C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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